molecular formula C14H19BrN2O5S B2809752 Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate CAS No. 2044706-64-9

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate

Cat. No. B2809752
CAS RN: 2044706-64-9
M. Wt: 407.28
InChI Key: AAKWKKLWPGBBHD-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl bromide and phenylboronic acid . Benzyl bromide is an organic compound with the formula C6H5CH2Br, consisting of a benzene ring substituted with a bromomethyl group . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .


Synthesis Analysis

Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The benzyl bromide component of the molecule consists of a benzene ring substituted with a bromomethyl group . The phenylboronic acid component contains a phenyl substituent and two hydroxyl groups attached to boron .


Chemical Reactions Analysis

Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthesis and Pharmacophore Modeling

Research on related compounds has focused on the synthesis of novel quinazolines bearing biologically active sulfonamide moieties. These studies highlight the strategic use of starting materials to produce compounds with significant antimicrobial activities. For instance, Ghorab et al. (2013) discussed the interaction of methyl 2-isothiocyanatobenzoate with sulfa drugs, leading to the formation of compounds that exhibit promising antibacterial activity, emphasizing the relevance of sulfonamide groups in drug design (Ghorab, Ismail, Radwan, & Abdalla, 2013).

Catalytic Processes and Organic Synthesis

In organic synthesis, compounds with similar structures have been utilized in catalytic processes. For example, Bolm et al. (2003) described the palladium-catalyzed cyclization of N-(2-bromobenzyl)- and N-(2-bromobenzoyl)-sulfoximines, which affords six-membered heterocycles. This demonstrates the compound's utility in facilitating the synthesis of heterocyclic compounds through catalytic α-arylation of sulfoximine methyl groups (Bolm, Okamura, & Verrucci, 2003).

Enzymatic Resolution and Kinetic Studies

Andzans et al. (2013) explored the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates. The study reveals the potential of certain functional groups in activating enzymatic hydrolysis, providing insights into the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).

Safety and Hazards

Benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes . Phenylboronic acid has a hazard statement of H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

methyl 6-[(3-bromophenyl)methylsulfamoylamino]-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S/c1-22-14(19)8-3-2-7-13(18)17-23(20,21)16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,2-3,7-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKWKKLWPGBBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)NS(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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